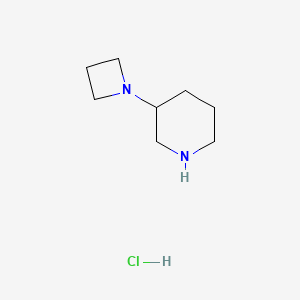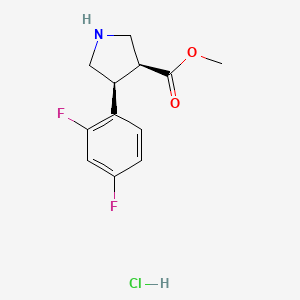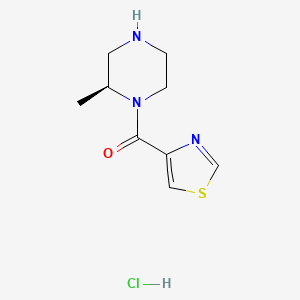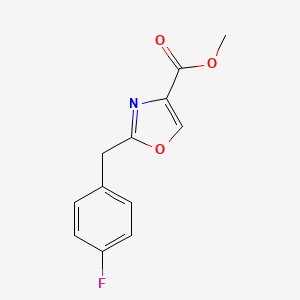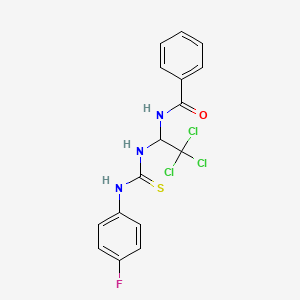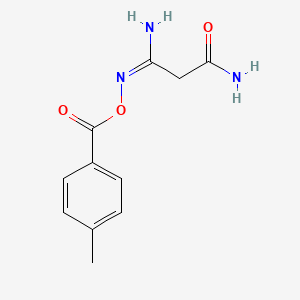
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is an organic compound characterized by its unique structure, which includes an amino group, a carbamoyl group, and a methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with appropriate reagents to introduce the amino and carbamoyl groups. One common method involves the use of carbamoylation reactions, where a carbamoyl chloride reacts with an amine to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as indium triflate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-(1-Amino-2-carbamoylethylidene)amino benzoate
- (Z)-(1-Amino-2-carbamoylethylidene)amino 4-chlorobenzoate
- (Z)-(1-Amino-2-carbamoylethylidene)amino 4-nitrobenzoate
Uniqueness
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate |
InChI |
InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15) |
Clé InChI |
BMGMYDWGAVMMDD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)

![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
